1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 898055-82-8
VCID: VC8149397
InChI: InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3
SMILES: CC1=CC=CC=C1CN2C=C(C=N2)N
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine

CAS No.: 898055-82-8

Cat. No.: VC8149397

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine - 898055-82-8

Specification

CAS No. 898055-82-8
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 1-[(2-methylphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3
Standard InChI Key WBQGANWPTDYTBU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=C(C=N2)N
Canonical SMILES CC1=CC=CC=C1CN2C=C(C=N2)N

Introduction

Structural and Molecular Characteristics

1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine (CAS 514801-09-3) is a pyrazole derivative with a 2-methylbenzyl group attached to the nitrogen atom at position 1 and an amine group at position 4. Its molecular formula is C₁₁H₁₄N₃, and its molecular weight is 186.24 g/mol. The compound’s structure features a five-membered pyrazole ring (two adjacent nitrogen atoms), a methylene bridge linking the pyrazole nitrogen to a 2-methylphenyl group, and a primary amine at the 4-position.

ParameterValue
Molecular FormulaC₁₁H₁₄N₃
Molecular Weight186.24 g/mol
CAS Number514801-09-3
IUPAC Name1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine
SMILESCC1=CC=C(C=C1)CN2C=C(C=N2)N

Key Structural Features

  • Pyrazole Core: A planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 2.

  • 2-Methylbenzyl Substituent: Enhances lipophilicity and potential bioavailability.

  • Primary Amine: Enables hydrogen bonding and reactivity in synthetic applications.

Synthesis and Preparation Methods

The synthesis of 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine typically involves nucleophilic substitution reactions. A common approach includes:

  • Starting Material: 4-Aminopyrazole or its derivatives.

  • Alkylation: Reaction with 2-methylbenzyl halide (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Recrystallization or column chromatography to isolate the product.

For industrial-scale production, continuous flow reactors may optimize reaction efficiency and yield.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield
Nucleophilic Substitution2-Methylbenzyl bromide, K₂CO₃DMF, 80°C, 12 hrs60–75%
Microwave-Assisted SynthesisSame reagentsMicrowave irradiation, 30 min70–85%

Chemical Properties and Reactivity

Stability and Solubility

  • Stability: Stable under ambient conditions but sensitive to strong oxidizing agents .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and organic solvents (ethanol, dichloromethane).

Reactivity

  • Electrophilic Substitution: The pyrazole ring can undergo halogenation or nitration at position 3 or 5.

  • Oxidation/Reduction: The amine group may be oxidized to nitro derivatives or reduced to secondary amines.

Example Reaction Pathways

Reaction TypeReagentsProducts
OxidationH₂O₂, H₂SO₄Nitro-pyrazole derivatives
AcylationAcetyl chloride, pyridineN-Acetylpyrazolamine

Biological and Pharmacological Applications

While direct data on 1-[(2-Methylphenyl)methyl]-1H-pyrazol-4-amine is limited, its structural analogs (e.g., 3,5-dimethyl derivatives) demonstrate potential in:

  • Antimicrobial Agents: Inhibition of bacterial enzymes or membrane integrity .

  • Kinase Inhibitors: Modulation of tyrosine or serine/threonine kinases in cancer therapy .

  • Anti-Inflammatory Drugs: Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Research Gaps and Future Directions

  • Biological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationships (SAR): Modulation of substituents on the pyrazole ring or benzyl group.

  • Computational Modeling: Docking studies to predict interactions with molecular targets (e.g., kinases, receptors).

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